3-(3-Bromopropoxy)benzonitrile
Overview
Description
3-(3-Bromopropoxy)benzonitrile is an organic compound with the molecular formula C10H10BrNO It is characterized by a benzonitrile core substituted with a 3-bromopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopropoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify the existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or aldehyde.
Scientific Research Applications
3-(3-Bromopropoxy)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound can be used to study the interactions of nitrile-containing molecules with biological systems.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropoxy)benzonitrile involves its interaction with various molecular targets depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
3-(3-Chloropropoxy)benzonitrile: Similar structure but with a chlorine atom instead of bromine.
3-(3-Fluoropropoxy)benzonitrile: Contains a fluorine atom, offering different reactivity and properties.
3-(3-Iodopropoxy)benzonitrile: Iodine substitution provides unique reactivity compared to bromine.
Uniqueness: 3-(3-Bromopropoxy)benzonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and potential for further functionalization. The bromine atom is more reactive than chlorine and fluorine, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(3-bromopropoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGUNSYBMXCWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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